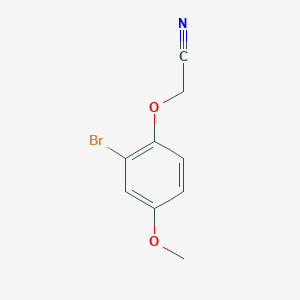

2-(2-Bromo-4-methoxyphenoxy)acetonitrile

描述

2-(2-Bromo-4-methoxyphenoxy)acetonitrile is an organic compound with the molecular formula C9H8BrNO2. It is a brominated derivative of phenoxyacetonitrile and is used in various chemical and pharmaceutical applications. The compound is known for its unique chemical properties, which make it a valuable intermediate in organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methoxyphenoxy)acetonitrile typically involves the bromination of 4-methoxyphenol followed by a nucleophilic substitution reaction with acetonitrile. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and minimizes the risk of side reactions.

化学反应分析

Types of Reactions

2-(2-Bromo-4-methoxyphenoxy)acetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxyacetonitriles.

Oxidation: Formation of 2-(2-bromo-4-methoxyphenoxy)acetaldehyde or 2-(2-bromo-4-methoxyphenoxy)acetic acid.

Reduction: Formation of 2-(2-bromo-4-methoxyphenoxy)ethylamine.

科学研究应用

Antiviral and Anticancer Activity

Research indicates that compounds similar to 2-(2-Bromo-4-methoxyphenoxy)acetonitrile exhibit significant biological activities, particularly in antiviral and anticancer domains. Halogenated phenoxy compounds have been studied for their antiviral potency, showing low nanomolar activity against certain viruses. The unique combination of halogenation and functional groups in this compound may enhance its bioactivity, making it a candidate for further pharmacological investigations.

Biological Target Interactions

The presence of bromine may enhance binding affinity to specific enzymes or receptors, while the methoxy group could influence solubility and permeability across biological membranes. Understanding these interactions is crucial for optimizing the compound's efficacy in therapeutic applications.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including bromination reactions and nucleophilic substitutions. Its synthetic pathways are significant for developing novel compounds with desired biological activities.

Versatility in Reactions

The compound's structure allows it to participate in various chemical reactions, which can be exploited to create derivatives with enhanced properties or new functionalities. This versatility makes it a valuable building block in organic synthesis.

Case Study: Antiviral Potency

A study focusing on halogenated phenoxy compounds demonstrated that certain derivatives showed promising antiviral activity against HIV and other viruses. The presence of bromine in the structure was correlated with enhanced activity, suggesting that this compound could be further explored in this context.

Case Study: Anticancer Research

Another investigation highlighted the role of phenoxy compounds in cancer therapy, where modifications in the molecular structure led to increased cytotoxic effects on cancer cell lines. The study proposed that the unique structure of this compound could be optimized for better therapeutic outcomes against specific cancer types.

作用机制

The mechanism of action of 2-(2-Bromo-4-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in binding to active sites, leading to inhibition or activation of biological pathways. The compound’s methoxy group can also participate in hydrogen bonding, further stabilizing its interaction with target molecules.

相似化合物的比较

2-(2-Bromo-4-methoxyphenoxy)acetonitrile can be compared with other brominated phenoxyacetonitriles, such as:

2-(2-Bromo-4-hydroxyphenoxy)acetonitrile: Lacks the methoxy group, leading to different reactivity and binding properties.

2-(2-Bromo-4-ethoxyphenoxy)acetonitrile: Contains an ethoxy group instead of a methoxy group, affecting its solubility and chemical behavior.

2-(2-Bromo-4-methylphenoxy)acetonitrile: The presence of a methyl group instead of a methoxy group alters its electronic properties and reactivity.

The uniqueness of this compound lies in its combination of bromine, methoxy, and nitrile functionalities, which provide a versatile platform for various chemical transformations and biological interactions.

生物活性

2-(2-Bromo-4-methoxyphenoxy)acetonitrile is a compound that has garnered interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article explores the biological activity of this compound, synthesizing available research findings, structural details, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈BrNO₂. Its structure includes:

- Bromo Group : Enhances reactivity and may influence biological interactions.

- Methoxy Group : Can participate in hydrogen bonding, affecting solubility and reactivity.

- Nitrile Group : Versatile in organic synthesis, allowing for various chemical transformations.

These functional groups contribute to the compound's potential as a pharmacological agent by facilitating interactions with biological targets.

Pharmacological Potential

Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes the potential biological activities associated with this compound and related compounds:

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Bromo and methoxy groups enhance reactivity | Potential antimicrobial and anticancer |

| 4-Methoxyphenol | Simple structure without bromine | Antimicrobial properties |

| 2-Bromophenol | Similar halogen substitution | Moderate antimicrobial activity |

| Phenoxyacetic Acid Derivatives | Carboxylic acid functionality | Varies widely depending on substitutions |

The presence of both bromo and methoxy groups in this compound suggests a potential for antimicrobial and anticancer activities, although specific studies on this compound remain limited.

Research Findings and Case Studies

Despite limited direct studies on this compound, its structural similarity to other bioactive compounds provides insights into its potential applications. For instance, compounds with phenoxy groups are known to interact with various biological targets, enhancing their pharmacological profiles .

Case Study: D3 Dopamine Receptor Agonists

In a study focused on identifying novel D3 dopamine receptor (D3R) agonists, compounds similar to this compound were screened for their ability to stimulate β-arrestin recruitment. This research highlighted the importance of structural modifications in enhancing receptor selectivity and potency, which could be relevant for developing derivatives of this compound with targeted biological activities .

The mechanism of action for this compound is likely related to its ability to interact with specific receptors or enzymes within biological systems. The bromo atom may facilitate nucleophilic substitutions, while the methoxy group can enhance binding affinity through hydrogen bonding interactions. Understanding these mechanisms is crucial for assessing the compound's safety and efficacy in medicinal applications .

属性

IUPAC Name |

2-(2-bromo-4-methoxyphenoxy)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-7-2-3-9(8(10)6-7)13-5-4-11/h2-3,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHPYIIMQBZJKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCC#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627578 | |

| Record name | (2-Bromo-4-methoxyphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951918-37-9 | |

| Record name | (2-Bromo-4-methoxyphenoxy)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。